

Chemical properties of 3,3'-Dihydroxydiphenyl disulfide

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

Compound Name: 3-[(3-Hydroxyphenyl)disulfanyl]phenol

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An In-depth Technical Guide to the Chemical Properties and Applications of 3,3'-Dihydroxydiphenyl Disulfide

For Researchers, Scientists, and Drug Development Professionals

Abstract

3,3'-Dihydroxydiphenyl disulfide, also known as bis(3-hydroxyphenyl) disulfide, is a symmetrical aromatic disulfide functionalized with hydroxyl groups at the meta-positions. This unique structure, combining a redox-active disulfide linkage with nucleophilic phenolic moieties, makes it a molecule of significant interest in polymer science, organic synthesis, and medicinal chemistry. The disulfide bond provides a reversible covalent linkage sensitive to reducing environments, a feature increasingly exploited in the design of smart materials and drug delivery systems. The hydroxyl groups offer sites for further functionalization and influence the molecule's solubility and electronic properties. This guide provides a comprehensive overview of the essential chemical properties, synthesis protocols, reactivity, and key applications of 3,3'-dihydroxydiphenyl disulfide, offering field-proven insights for professionals in research and development.

Molecular Structure and Physicochemical Properties

Understanding the fundamental properties of a molecule is the bedrock of its application. Here, we delineate the key identifiers and physicochemical characteristics of 3,3'-dihydroxydiphenyl disulfide.

Chemical Identity

- IUPAC Name: 3,3'-disulfanediyldiphenol[1]
- Synonyms: Bis(3-hydroxyphenyl) disulfide, 3,3'-Dithiodiphenol[1]
- CAS Number: 21101-56-4[2]
- Molecular Formula: $C_{12}H_{10}O_2S_2$ [3]
- Molecular Weight: 250.34 g/mol [2]

Physicochemical Data

The physical and chemical data for 3,3'-dihydroxydiphenyl disulfide are summarized in the table below. These properties are critical for selecting appropriate solvents, reaction conditions, and storage protocols.

| Property | Value | Source(s) |
|---------------------------|---|-----------|
| Appearance | Colorless or slightly yellow crystalline solid | [1] |
| Melting Point | 89-93 °C (lit.) | [1][4] |
| Solubility | Soluble in ethers, alcohols, esters; Insoluble in water | [1] |
| pKa (Predicted) | 8.91 ± 0.10 | [1][4] |
| Boiling Point (Predicted) | 437.3 ± 30.0 °C | [5] |
| Density (Predicted) | 1.44 ± 0.1 g/cm ³ | [1] |
| Storage Conditions | Room temperature, under an inert atmosphere | [1][4] |

The predicted pKa of ~8.9 suggests the phenolic protons are weakly acidic, comparable to phenol itself. This acidity is crucial for reactions involving deprotonation of the hydroxyl group, such as in Williamson ether synthesis. Its insolubility in water and solubility in organic solvents are typical for aromatic compounds of its size lacking extensive hydrogen bonding capabilities with water.

Synthesis Methodologies

The synthesis of 3,3'-dihydroxydiphenyl disulfide can be approached via two primary routes: the oxidative coupling of a thiol precursor or the hydrolysis of a diamine precursor. The choice of method often depends on the availability of starting materials, scale, and safety considerations.

Method 1: Oxidative Coupling of 3-Mercaptophenol

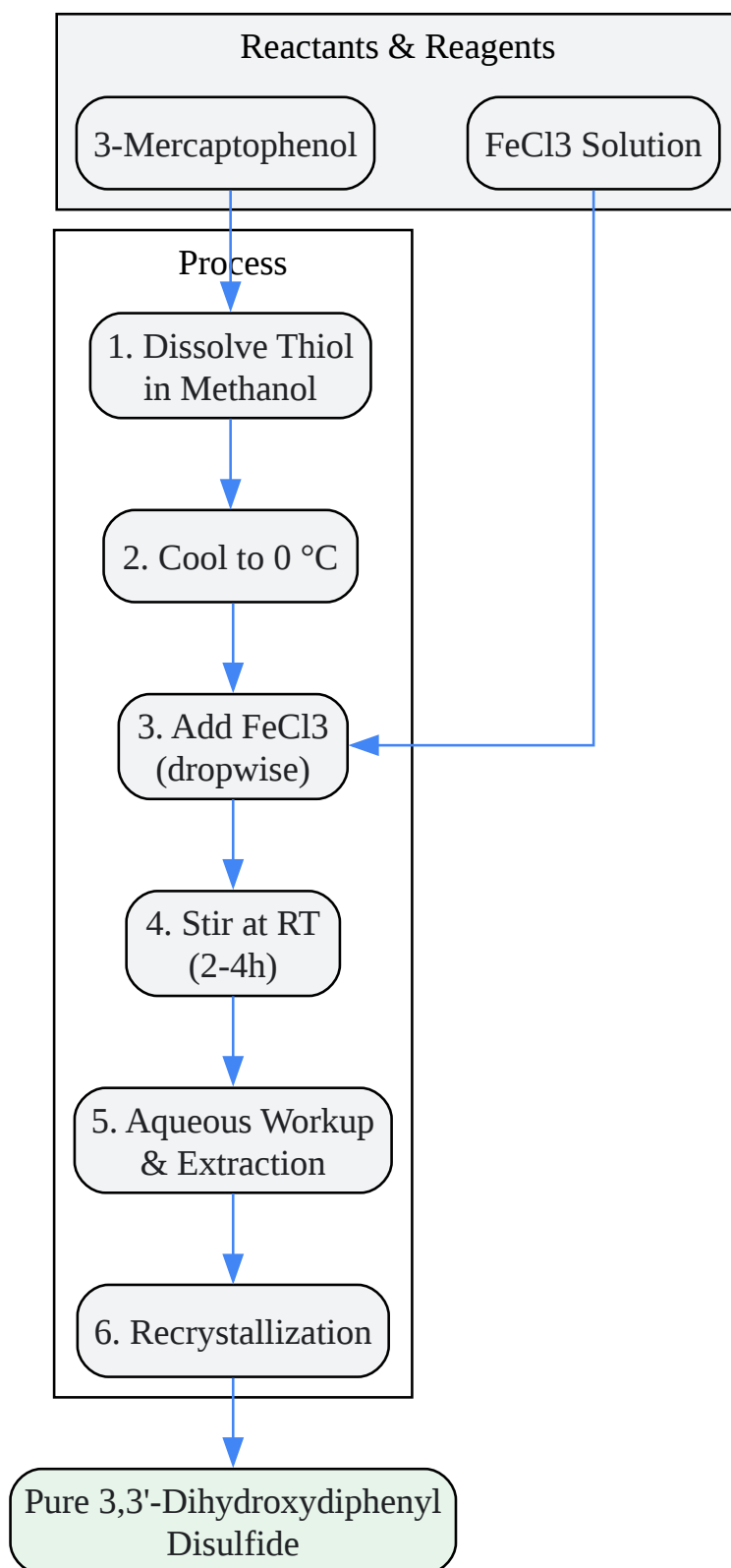
This is the most direct and common laboratory-scale synthesis. It relies on the oxidation of the thiol group of 3-mercaptophenol (3-hydroxythiophenol) to form the disulfide S-S bond. Various oxidizing agents can be employed. A general, robust protocol using ferric chloride is presented below.

Causality: Ferric chloride (FeCl_3) is a mild and effective oxidizing agent for thiols. The reaction proceeds via a single-electron transfer mechanism, generating a thiyl radical which then dimerizes. The use of an aqueous or alcoholic solvent facilitates the dissolution of both the thiol and the oxidant.

- **Dissolution:** Dissolve 3-mercaptophenol (1.0 eq) in methanol (approx. 0.5 M concentration) in a round-bottom flask equipped with a magnetic stirrer.
- **Oxidant Preparation:** In a separate beaker, prepare a solution of ferric chloride hexahydrate ($\text{FeCl}_3 \cdot 6\text{H}_2\text{O}$) (approx. 1.1 eq) in a minimal amount of water or methanol.
- **Reaction:** Cool the 3-mercaptophenol solution to 0 °C using an ice bath. Add the ferric chloride solution dropwise over 30 minutes with vigorous stirring. A color change is typically observed as the reaction progresses.
- **Monitoring:** Allow the reaction to stir at room temperature for 2-4 hours. Monitor the disappearance of the starting material by Thin Layer Chromatography (TLC) using a suitable

eluent (e.g., 30% ethyl acetate in hexanes).

- Workup: Upon completion, remove the methanol under reduced pressure. Add deionized water to the residue and extract the product with ethyl acetate (3 x volumes).
- Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na_2SO_4), and filter. Concentrate the filtrate under reduced pressure to yield the crude product.
- Final Purification: Purify the crude solid by recrystallization from a suitable solvent system (e.g., ethanol/water or toluene) to afford 3,3'-dihydroxydiphenyl disulfide as a crystalline solid.



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Caption: Workflow for synthesis via oxidative coupling.

Method 2: Hydrolysis of 3,3'-Diaminodiphenyl Disulfide

This method is suitable for larger-scale synthesis and avoids the handling of thiols, which can be odorous. It involves the acid-catalyzed hydrolysis of the amino groups of the corresponding diamine precursor.^[6]

Causality: This reaction is a nucleophilic aromatic substitution where water acts as the nucleophile, replacing the amino groups under harsh acidic conditions and high temperatures. The process typically involves the formation of a diazonium salt intermediate in situ, which is then displaced by a hydroxyl group from water. The use of concentrated sulfuric acid is critical to protonate the amino groups, making them better leaving groups, and to catalyze the reaction.

- **Reaction Setup:** In a reaction vessel equipped with a condenser and overhead stirrer, charge 24.8 g (0.1 mol) of 3,3'-diaminodiphenyl disulfide and 200 g of 65% aqueous sulfuric acid (H_2SO_4).
- **Heating:** Heat the mixture to 200 °C and maintain this temperature for 10 hours with constant stirring.
- **Precipitation:** After the reaction is complete, cool the mixture to room temperature. Carefully add 300 g of water to precipitate the crude product as a brown solid.
- **Initial Purification:** Collect the solid by suction filtration and wash the filter cake with 200 mL of water.
- **Base Wash:** Transfer the washed solid to a beaker containing 300 g of 5% aqueous sodium hydroxide (NaOH). Heat to 85 °C to dissolve the phenolic product as its sodium salt. Add activated carbon (0.5 g), stir for 30 minutes, and filter while hot to remove impurities.
- **Reprecipitation:** Cool the filtrate and carefully add ~36% hydrochloric acid (HCl) dropwise until the pH is approximately 3-4, precipitating the purified product.
- **Final Purification:** Collect the solid by suction filtration and recrystallize from a suitable solvent like isopropanol to yield pure 3,3'-dihydroxydiphenyl disulfide.^[6]

Spectroscopic Characterization (Predicted)

While experimental spectra for 3,3'-dihydroxydiphenyl disulfide are not readily available in public databases, its spectral characteristics can be reliably predicted based on its structure and data from analogous compounds like diphenyl disulfide and 3-mercaptophenol.

¹H NMR Spectroscopy

The ¹H NMR spectrum is expected to be complex in the aromatic region due to the meta-substitution pattern. The molecule is symmetrical, so only four aromatic signals are expected.

- δ 9.5-10.0 ppm (singlet, broad, 2H): Phenolic -OH protons. The chemical shift can vary significantly with concentration and solvent.
- δ 7.1-7.3 ppm (multiplet, 2H): Aromatic protons ortho to the hydroxyl group.
- δ 6.8-7.1 ppm (multiplet, 6H): Remaining aromatic protons, likely overlapping. The symmetry of the molecule simplifies the spectrum compared to an unsymmetrical analog.

¹³C NMR Spectroscopy

The symmetry of the molecule means only 6 carbon signals are expected.

- δ ~155-158 ppm: C-OH (ipso-carbon attached to the hydroxyl group).
- δ ~138-140 ppm: C-S (ipso-carbon attached to the sulfur atom).
- δ ~129-131 ppm: Aromatic C-H.
- δ ~120-123 ppm: Aromatic C-H.
- δ ~115-118 ppm: Aromatic C-H.
- δ ~113-115 ppm: Aromatic C-H.

Infrared (IR) Spectroscopy

- ~3200-3500 cm⁻¹ (broad): O-H stretching of the phenolic groups.
- ~3000-3100 cm⁻¹ (sharp): Aromatic C-H stretching.

- $\sim 1580\text{-}1600\text{ cm}^{-1}$ and $\sim 1450\text{-}1490\text{ cm}^{-1}$: C=C stretching vibrations within the aromatic rings.
- $\sim 1200\text{-}1300\text{ cm}^{-1}$: C-O stretching of the phenol.
- $\sim 450\text{-}550\text{ cm}^{-1}$ (weak): S-S stretching. This peak is characteristically weak in symmetrical disulfides.

Mass Spectrometry (EI)

- $m/z \sim 250$: Molecular ion (M^+).
- $m/z \sim 125$: A prominent fragment corresponding to the cleavage of the S-S bond, resulting in the $[\text{HOC}_6\text{H}_4\text{S}]^+$ radical cation.

Chemical Reactivity and Mechanisms

The reactivity of 3,3'-dihydroxydiphenyl disulfide is dominated by its two functional groups: the disulfide bond and the phenolic hydroxyl groups.

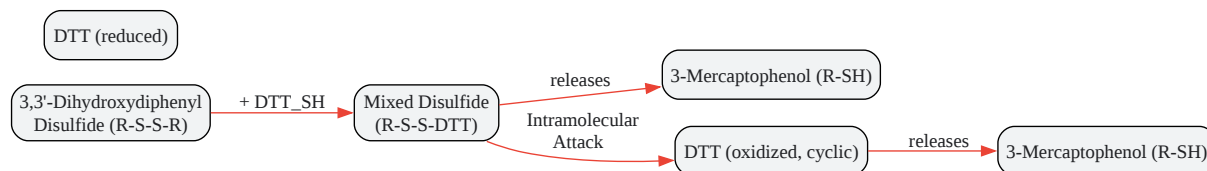
Reactions of the Disulfide Bond

The S-S bond is the most reactive site for redox chemistry. It is stable under many conditions but can be readily cleaved by reducing agents.

The most important reaction of disulfides, particularly in a biological or drug development context, is their reduction to the corresponding thiols. Strong reducing agents like dithiothreitol (DTT) or tris(2-carboxyethyl)phosphine (TCEP) are highly effective.^[7]

Mechanism of Reduction by DTT: The reduction by DTT is a two-step thiol-disulfide exchange process. DTT is particularly efficient because the final step involves an intramolecular cyclization to form a stable six-membered ring, which drives the reaction to completion.^[8]

- **Initial Attack:** One of the thiol groups of DTT attacks one of the sulfur atoms of the disulfide bond, forming a mixed disulfide and releasing one molecule of 3-mercaptophenol.
- **Intramolecular Cyclization:** The second thiol group of the DTT intermediate attacks the remaining sulfur atom of the mixed disulfide. This forms a stable, oxidized cyclic DTT molecule and releases the second molecule of 3-mercaptophenol.



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Caption: Mechanism of disulfide reduction by DTT.

Reactions of the Phenolic Hydroxyl Groups

The phenolic -OH groups behave as typical nucleophiles after deprotonation.

This compound can be used to prepare derivatives via the hydroxyl groups. For example, it reacts with alkyl halides in the presence of a base to form ethers. This reaction is useful for attaching this disulfide-containing core to other molecules.

Example: Reaction with 4-fluorobenzyl bromide to prepare bis-[3-(4-fluorobenzyloxy)-phenyl]-disulfide.[5][9]

Mechanism: A base (e.g., K_2CO_3 , NaH) deprotonates the phenolic hydroxyl group to form a more nucleophilic phenoxide ion. The phenoxide then attacks the electrophilic carbon of the alkyl halide in an S_N2 reaction, displacing the halide and forming the ether linkage.

Applications in Research and Industry

The dual functionality of 3,3'-dihydroxydiphenyl disulfide underpins its use in several fields.

Polymer Science and Materials Chemistry

As a crosslinking agent, it is used to connect polymer chains, particularly in rubber processing. [1] The disulfide bonds can be incorporated into the polymer backbone or as crosslinks.

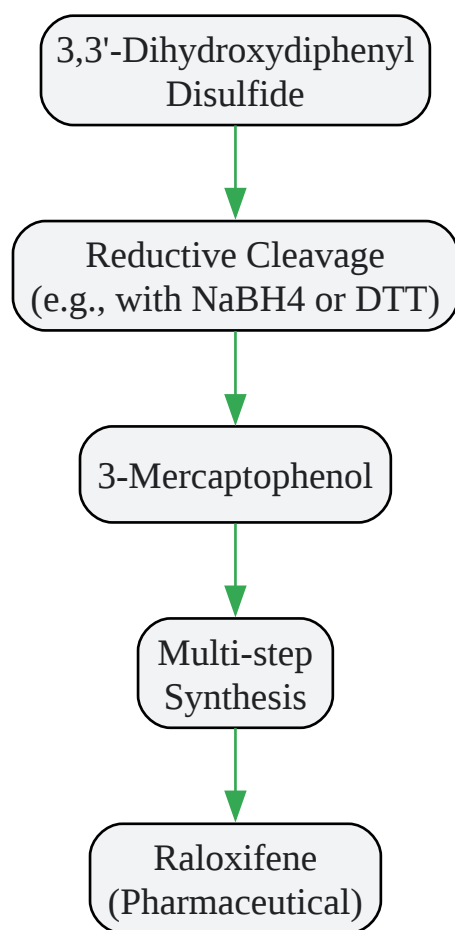
Causality: When used in vulcanization or curing processes, the disulfide bond can undergo exchange reactions at high temperatures or in the presence of radical initiators. This forms a

covalent network, increasing the material's modulus, thermal stability, and chemical resistance. [1] Furthermore, these disulfide crosslinks impart "smart" properties to the material; they can be cleaved under reductive conditions, allowing for material degradation or self-healing on demand.

Organic Synthesis and Drug Development

In drug development, the disulfide moiety is a key component of redox-responsive drug delivery systems. A drug can be linked to a carrier molecule via a disulfide bond, which remains stable in the oxidative environment of the bloodstream but is cleaved in the highly reductive environment inside a cell (e.g., high glutathione concentration), releasing the active drug.[10]

Application as an Intermediate: While not a drug itself, 3,3'-dihydroxydiphenyl disulfide serves as a stable precursor to 3-mercaptophenol. 3-mercaptophenol is a key intermediate in the synthesis of pharmaceuticals such as the selective estrogen receptor modulator (SERM) Raloxifene.[6] The synthesis workflow highlights its role as a stable, solid source of a less stable thiol.



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Caption: Role as an intermediate in pharmaceutical synthesis.

Safety and Handling

3,3'-Dihydroxydiphenyl disulfide is classified as an irritant.[1]

- Hazard Codes: H315 (Causes skin irritation), H319 (Causes serious eye irritation), H335 (May cause respiratory irritation).
- Precautionary Measures: P261 (Avoid breathing dust), P280 (Wear protective gloves/eye protection), P305+P351+P338 (IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing).[11]
- Handling: Should be handled in a well-ventilated fume hood using appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat. Avoid

generating dust.

Conclusion

3,3'-Dihydroxydiphenyl disulfide is a versatile chemical building block whose value lies in the predictable and distinct reactivity of its disulfide and hydroxyl functional groups. Its role as a stable precursor to 3-mercaptophenol makes it valuable in pharmaceutical synthesis, while its ability to form reversible disulfide crosslinks is of great importance in the development of advanced polymers and stimuli-responsive materials. This guide has provided the foundational knowledge—from synthesis to reactivity and application—to enable researchers, scientists, and drug development professionals to effectively harness the potential of this important molecule.

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- To cite this document: BenchChem. [Chemical properties of 3,3'-Dihydroxydiphenyl disulfide]. BenchChem, [2026]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1586822#chemical-properties-of-3-3-dihydroxydiphenyl-disulfide]

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